molecular formula C18H22ClNO B4412526 N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride

N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride

Cat. No. B4412526
M. Wt: 303.8 g/mol
InChI Key: AWBJQOVJERWJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride, also known as ALEPH, is a psychoactive compound that belongs to the family of phenethylamines. ALEPH is a relatively new compound that has gained popularity among researchers due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase heart rate and blood pressure. In addition, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride in lab experiments is its potency. This compound is a highly potent compound, which means that researchers can achieve significant effects with relatively small doses. However, one limitation of using this compound in lab experiments is its relatively short duration of action. This compound has a relatively short half-life, which means that its effects are relatively short-lived.

Future Directions

There are several future directions for research on N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the long-term effects of this compound use. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of cognitive disorders such as ADHD and depression.
Conclusion
In conclusion, this compound is a psychoactive compound that has gained popularity among researchers due to its unique properties and potential applications in various fields of research. This compound has been shown to exhibit potent psychostimulant effects and has potential applications in the treatment of cognitive disorders such as ADHD and depression. While there are limitations to using this compound in lab experiments, there are several future directions for research on this promising compound.

Scientific Research Applications

N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit potent psychostimulant effects, making it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. This compound has also been shown to have potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-3-13-20-18-11-9-16(10-12-18)14-19-15(2)17-7-5-4-6-8-17;/h3-12,15,19H,1,13-14H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBJQOVJERWJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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